2-methyl-N-(phenylmethoxy)-2-propenamide
Description
This compound is structurally defined by its α,β-unsaturated carbonyl group, which confers reactivity in polymerization and cycloaddition reactions. identifies it as an elimination product from an attempted cycloaddition reaction involving LiClO₄/Et₃N in diethyl ether. Spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) confirm its structure, with key signals at δ 4.94 (s, 2H, -OCH₂Ph) and 170.8 ppm (C=O), alongside a molecular ion peak at m/z 292.1160 .
Properties
CAS No. |
60316-45-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-methyl-N-phenylmethoxyprop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-9(2)11(13)12-14-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,12,13) |
InChI Key |
QAPHHRYGSJGRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Arylethyl)-2-methylprop-2-enamides
Compounds such as N-(2-(4-iodophenyl)ethyl)-2-methylprop-2-enamide (CAS: Not provided) and N-(2-(2-bromophenyl)ethyl)-2-methylprop-2-enamide (CAS: Not provided) feature phenethylamine-derived substituents. These analogues are synthesized via N-acylation of phenethylamines with methacryloyl chloride. Electron-donating groups (e.g., -OCH₃) or halogens (F, Cl, Br) on the aryl ring enhance reactivity, enabling applications in molecularly imprinted polymers .
α-Thioamide Derivatives
2-(4-Methoxybenzenethio)propanamide (CAS: Not provided) replaces the oxygen atom in the amide group with sulfur. This substitution reduces hydrogen-bonding capacity and increases hydrophobicity. Synthesized via nucleophilic substitution using sodium thiolates, these compounds exhibit distinct stability profiles and reactivity in thiol-ene click chemistry .
Silyl- and Alkoxy-Substituted Analogues
- 2-Methyl-N-[3-(trimethoxysilyl)propyl]acrylamide (CAS: 10310-41-5): Incorporates a trimethoxysilyl group, enabling covalent bonding to silica surfaces. Used in hybrid materials and coatings, this compound highlights the role of silicon in enhancing thermal stability .
- 2-Methyl-N-(2-methylpropoxymethyl)prop-2-enamide (CAS: Not provided): Features an isobutoxymethyl group, improving solubility in nonpolar solvents. This derivative is utilized in crosslinking applications for polyacrylamides .
Functional and Pharmacological Analogues
N,N'-Methylenebisacrylamide (CAS: 110-26-9)
A crosslinking agent with two acrylamide groups, this compound forms hydrogels in polymer networks. Its bifunctional structure contrasts with the monofunctional 2-methyl-N-(phenylmethoxy)-2-propenamide, limiting direct comparisons but underscoring the importance of substituent design in material science .
Salubrinal (CAS: 405060-95-9)
A trichloroethyl-substituted acrylamide with demonstrated pharmacological activity (e.g., eIF2α phosphatase inhibition). Its complex substituent pattern, including a quinolinylamino group, contrasts with the simpler phenylmethoxy group in the target compound, illustrating divergent biological applications .
Phenoxypropanamide Derivatives
- 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide (CAS: 13740-38-0): Used in agrochemicals, this derivative highlights the role of halogen and aryloxy groups in bioactivity. Its herbicidal properties contrast with the undefined pharmacological role of this compound .
Physicochemical and Spectroscopic Comparisons
| Property | This compound | N-(2-(4-Iodophenyl)ethyl)-2-methylprop-2-enamide | Salubrinal |
|---|---|---|---|
| Molecular Weight (g/mol) | 292.12 (calculated) | ~315 (estimated) | 503.81 |
| ¹H NMR (δ) | 4.94 (s, -OCH₂Ph) | 3.68 (q, -CH₂CH₂Ar) | 8.88 (s, NH) |
| Key Functional Groups | Phenylmethoxy, α,β-unsaturated amide | Phenethyl, halogen | Trichloroethyl, quinolinyl |
| Applications | Synthetic intermediate | Polymer templates | Anticancer research |
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